molecular formula C9H7FO B1624878 (2-Ethynyl-4-fluorophenyl)methanol CAS No. 229028-02-8

(2-Ethynyl-4-fluorophenyl)methanol

Cat. No. B1624878
CAS RN: 229028-02-8
M. Wt: 150.15 g/mol
InChI Key: AUNFAUCCAPEMQU-UHFFFAOYSA-N
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Description

“(2-Ethynyl-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C9H7FO . It is a product offered by several chemical suppliers .


Molecular Structure Analysis

The molecular weight of “(2-Ethynyl-4-fluorophenyl)methanol” is approximately 150.15 g/mol . The exact mass is 150.048093 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

(2-Ethynyl-4-fluorophenyl)methanol is involved in various chemical synthesis processes and applications. A notable synthesis method involves the preparation of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method, compared to traditional approaches, offers advantages such as milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity (Sun, Sun, & Rao, 2014). Another synthesis involves an improved method for the preparation of (4-ethenylphenyl)diphenyl methanol, which is then used in the preparation of trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker, indicating potential applications in solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).

Molecular and Spectroscopic Studies

Molecular and spectroscopic studies on derivatives of (2-Ethynyl-4-fluorophenyl)methanol reveal intricate interactions and properties. For instance, the interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes has been investigated, revealing that fluorine substitution on the phenyl ring significantly alters hydrogen bonding behavior (Maity, Maity, & Patwari, 2011). Additionally, the study of refractive indices of related compounds in various solvents provides insights into solute-solvent interactions and the nature of dipole interactions (Chavan & Gop, 2016). Fluorescence analysis of certain derivatives also exhibits unique behaviors like dual fluorescence, further contributing to our understanding of molecular conformations and their changes (Matwijczuk et al., 2015).

Enzymatic Reactions and Crystal Structures

Enzymatic reactions involving derivatives of (2-Ethynyl-4-fluorophenyl)methanol, such as the desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed enantioselective alcoholysis, reveal its potential in producing chiral compounds, which are crucial in pharmaceutical manufacturing (Liu et al., 2014). Furthermore, studies on crystal structures of related compounds help in understanding the molecular geometry and interactions at the atomic level, aiding in the development of new materials and drugs (Kang et al., 2015).

Safety and Hazards

While specific safety data for “(2-Ethynyl-4-fluorophenyl)methanol” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, skin contact, and ingestion, and using appropriate personal protective equipment .

properties

IUPAC Name

(2-ethynyl-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNFAUCCAPEMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451609
Record name (2-Ethynyl-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethynyl-4-fluorophenyl)methanol

CAS RN

229028-02-8
Record name (2-Ethynyl-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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